8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one
Description
Properties
Molecular Formula |
C19H16O3 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
8-acetyl-3,6-dimethyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H16O3/c1-11-9-15(13(3)20)19-16(10-11)17(21)12(2)18(22-19)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
WNBDHNZJLMPSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)C)OC(=C(C2=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one
General Synthetic Strategy
The synthesis of substituted chromen-4-ones, including 8-acetyl derivatives, typically involves:
- Starting from appropriately substituted 2′-hydroxyacetophenones ,
- Performing base-promoted crossed aldol condensation with substituted benzaldehydes or aliphatic aldehydes,
- Followed by intramolecular cyclization (oxa-Michael addition),
- Additional functional group modifications such as acetylation or bromination if required.
This general approach is supported by extensive literature on chromone/chroman-4-one synthesis.
Specific Preparation of this compound
Starting Materials
- 3,6-dimethyl-2′-hydroxyacetophenone : provides methyl groups at positions 3 and 6.
- Benzaldehyde : introduces the phenyl group at position 2.
- Acetyl chloride or acetylating agents : for introducing the acetyl group at position 8.
Stepwise Synthesis
Crossed Aldol Condensation and Cyclization
- The 3,6-dimethyl-2′-hydroxyacetophenone reacts with benzaldehyde under base catalysis (e.g., diisopropylamine (DIPA), pyrrolidine) in ethanol or toluene.
- Microwave irradiation or classical heating (80–170 °C) can be used to accelerate the reaction.
- This step forms the 2-phenylchroman-4-one core with methyl substitutions at 3 and 6 positions.
- Yields vary depending on conditions and substitution patterns, ranging from 17% to 88%.
Introduction of the Acetyl Group at Position 8
- The acetyl group at position 8 can be introduced by acetylation of the chromone derivative.
- One method involves treatment with acetyl chloride in the presence of a base or acid catalyst at low temperatures (0–5 °C) to selectively acetylate the hydroxyl or aromatic position.
- This step is often performed after the formation of the chromone ring to avoid side reactions.
Example Protocol (Adapted from Patent CN102358737A and Literature)
Analysis of Preparation Methods
Advantages
- Microwave-assisted synthesis significantly reduces reaction times and can improve yields.
- Use of base-promoted aldol condensation allows for good control over substitution patterns.
- The acetylation step is straightforward and uses readily available reagents like acetyl chloride.
Challenges
- Electron-donating groups on acetophenones can lead to byproducts from aldehyde self-condensation, complicating purification and lowering yields.
- Multi-step synthesis requires careful control of reaction conditions to avoid side reactions.
- Some derivatives show moderate yields (as low as 17%) depending on substitution and reaction conditions.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases like cancer, Alzheimer’s, and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Chromen-4-one Derivatives
Chromen-4-one derivatives exhibit structural diversity due to substitutions at key positions (2, 3, 6, 7, and 8).
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: The acetyl group at C8 in the target compound distinguishes it from derivatives with bromo () or dimethylaminomethyl () groups. Trifluoromethyl groups () impart strong electron-withdrawing effects, increasing resistance to oxidative degradation compared to the target compound’s phenyl group .
Biological Activity :
- Hydroxy and methoxy substituents () are associated with antioxidant and antimicrobial properties in chromen-4-ones . The absence of a hydroxy group in the target compound may limit its hydrogen-bonding capacity but improve membrane permeability .
- Ethylsulfanyl () and azepanylmethyl () groups introduce sulfur- or nitrogen-based functionalities, which could enhance interactions with enzyme active sites .
Structural Analysis :
Biological Activity
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound belongs to a class of compounds known for their potential in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and neuroprotective agents. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The mechanisms include:
- Inhibition of Enzymes : This compound has shown potential as an inhibitor of key enzymes involved in cancer progression. For example, it can inhibit cyclin-dependent kinases (CDKs) and protein kinase C (PKC), which are crucial for cell cycle regulation and tumorigenesis .
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. This leads to cell cycle arrest and eventual cell death .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting key findings from recent research.
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to induce G2/M phase cell cycle arrest and activate caspase pathways leading to apoptosis. The IC50 values were reported in the micromolar range, indicating potent anticancer activity .
- Anti-inflammatory Effects : In another study, the compound was evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. Results showed a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha upon treatment with the compound .
- Neuroprotective Potential : Research focusing on neuroprotection highlighted that this compound could mitigate oxidative stress-induced neuronal damage. The compound's ability to scavenge free radicals was quantified using DPPH assays, showcasing its potential as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
